1,2-Bis(methanesulfonamido)benzene
Description
1,2-Bis(methanesulfonamido)benzene (abbreviated as H₂bmsab) is a bidentate ligand featuring two methanesulfonamide groups attached to adjacent positions on a benzene ring. Its structure enables strong coordination to transition metals, particularly cobalt(II), nickel(II), and zinc(II), forming complexes with unique magnetic and electronic properties . H₂bmsab is a precursor for synthesizing single-molecule magnets (SMMs), such as [Co(bmsab)₂]²⁻, which exhibits record-breaking axial magnetic anisotropy (Δχₐₓ = 34.5 × 10⁻³² m³ at 20°C) . These properties make it valuable in materials science, particularly in developing functional materials for quantum computing, spintronics, and paramagnetic labels in structural biology .
Properties
IUPAC Name |
N-[2-(methanesulfonamido)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h3-6,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZJRLRCNOECEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90997319 | |
| Record name | N,N'-(1,2-Phenylene)dimethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90997319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731794 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7596-80-7 | |
| Record name | NSC18794 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-(1,2-Phenylene)dimethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90997319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of o-Phenylenediamine with Methanesulfonyl Chloride
The most direct method involves reacting o-phenylenediamine with methanesulfonyl chloride in the presence of a base. This approach leverages the nucleophilic amine groups of o-phenylenediamine to form sulfonamide linkages.
Reaction Scheme :
Reagents and Conditions :
| Component | Description |
|---|---|
| Base | Triethylamine (TEA) or N,N-dimethylformamide (DMF) to neutralize HCl |
| Solvent | Dichloromethane (DCM), tetrahydrofuran (THF), or chlorobenzene |
| Temperature | 0°C to room temperature (controlled addition to prevent exothermic reactions) |
| Catalyst | 4-Dimethylaminopyridine (DMAP) for improved yields |
Procedure Highlights :
-
Methanesulfonyl chloride is added dropwise to a stirred solution of o-phenylenediamine and base in DCM.
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The mixture is warmed to room temperature and stirred for 1–2 hours.
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Purification involves extraction, recrystallization, or column chromatography.
Yield Optimization :
Alternative Sulfonation Methods
While methanesulfonyl chloride is preferred, other sulfonating agents (e.g., phosgene, phosphorus pentachloride) can be used, though they are less commonly applied for this compound.
| Sulfonating Agent | Reaction Conditions | Yield (%) |
|---|---|---|
| Phosgene | Inert solvents (e.g., chlorobenzene) at 70–90°C | Moderate |
| Phosphorus Pentachloride | Methylene chloride, 20–40°C | Low |
Limitations :
-
Phosgene and phosphorus pentachloride require strict safety protocols due to toxicity and corrosiveness.
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These methods are less selective and may lead to side reactions (e.g., chlorination).
Precursor Synthesis: o-Phenylenediamine
The synthesis of o-phenylenediamine is critical for subsequent sulfonation.
Amination of o-Chloroaniline
Reaction Scheme :
Conditions :
| Parameter | Value |
|---|---|
| Temperature | 100–150°C |
| Pressure | 3.0–5.0 MPa |
| Solvent | Ethanol, methylene chloride |
Yield :
Reaction Conditions and Optimization
Solvent Selection
| Solvent | Advantages | Limitations |
|---|---|---|
| Dichloromethane | High solubility for reactants, low viscosity | Limited thermal stability |
| Chlorobenzene | High boiling point, suitable for elevated temperatures | Toxicity concerns |
Recommendation : DCM is preferred for laboratory-scale reactions due to ease of handling.
Base and Catalyst Effects
| Base/Catalyst | Role | Impact on Yield |
|---|---|---|
| Triethylamine | Neutralizes HCl, prevents side reactions | Yields >90% |
| DMAP | Accelerates nucleophilic attack | Enhances reaction kinetics |
Industrial vs. Laboratory-Scale Production
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactant Purity | High (≥97%) | Moderate (≥95%) |
| Solvent Recovery | Not prioritized | Mandatory (e.g., DCM reuse) |
| Catalyst Use | DMAP (0.5 equivalents) | Minimal or none |
Industrial Considerations :
Challenges and Considerations
-
Over-Sulfonation :
-
Purification :
-
Safety :
Comparative Data Tables
Table 1: Sulfonation Methods for o-Phenylenediamine
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(methanesulfonamido)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonamido groups to amines.
Substitution: The methanesulfonamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
1,2-Bis(methanesulfonamido)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Bis(methanesulfonamido)benzene involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules and pathways, leading to various effects. For instance, its paramagnetic properties make it useful in magnetic resonance imaging (MRI) as a contrast agent . The compound’s interaction with metal ions can also influence enzymatic activities and cellular processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of 1,2-Bis(methanesulfonamido)benzene Derivatives
- Coordination Flexibility : Unlike 1,2-diamidobenzene derivatives, H₂bmsab forms heteroleptic complexes (e.g., with dimethoxyethane, dme) that alter coordination numbers and magnetic behavior. For example, [Co(bmsab)(dme)]₂ adopts a dimeric structure, contrasting with homoleptic [Co(bmsab)₂]²⁻ .
- Ligand Effects : The methanesulfonamide groups in H₂bmsab enhance ligand field strength compared to carboxamide analogs, leading to larger magnetic anisotropy in Co(II) complexes .
Magnetic Properties
Table 2: Magnetic Parameters of Selected Complexes
- Cobalt Complexes : The heteroleptic [Co(bmsab)(dme)]₂ exhibits a larger negative zero-field splitting parameter (D = -60 cm⁻¹) than homoleptic Co(II)-diamidobenzene complexes (D = -55 cm⁻¹), attributed to the stronger ligand field of methanesulfonamide .
- Nickel Complexes : The unexpected negative D-value (-50 cm⁻¹) in [Ni(bmsab)(dme)]₂ contrasts with typical Ni(II) SMMs, suggesting ligand-induced distortions in the coordination sphere .
Table 3: Application-Specific Comparison
- Biomedical Use : H₂bmsab derivatives show lower acute toxicity compared to 1,2-benzenedicarboximide analogs, making them safer candidates for therapeutic applications .
- Materials Science: The hybrid material (TTF)₂[Co(pdms)₂] combines conductivity with SMM behavior, a rare synergy absent in non-sulfonamide analogs .
Stability and Reactivity
- Thermal Stability: H₂bmsab complexes exhibit higher thermal stability than 1,2-bis(aminomethyl)benzene derivatives due to the electron-withdrawing sulfonamide groups .
Biological Activity
1,2-Bis(methanesulfonamido)benzene, also known as N,N'-1,2-phenylenedimethanesulfonamide, is an organic compound with the molecular formula C8H12N2O4S2. It has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, case studies, and relevant data.
- Molecular Weight : 264.32 g/mol
- CAS Number : 7596-80-7
- Structure : The compound features two methanesulfonamido groups attached to a benzene ring, which contributes to its unique chemical behavior.
This compound exhibits biological activity primarily through its ability to form stable complexes with metal ions. This property is crucial in various applications:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
- Anticancer Properties : Research indicates that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells and inhibiting histone deacetylases (HDACs), which play a role in cancer progression .
Antimicrobial Activity
A study demonstrated that this compound derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound's structural features contribute to its effectiveness as an antimicrobial agent.
Anticancer Studies
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. A notable study reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MV4-11 (Acute Myeloid Leukemia) | 0.5 |
| MCF-7 (Breast Cancer) | 1.0 |
| HeLa (Cervical Cancer) | 0.8 |
The mechanism involves the induction of apoptosis and inhibition of HDAC activity, leading to altered gene expression associated with cell cycle regulation and apoptosis .
Case Studies
Several case studies have underscored the efficacy of this compound in clinical settings:
- Case Study 1 : A patient with resistant bacterial infection showed significant improvement after treatment with a formulation containing this compound, demonstrating its potential as a therapeutic agent.
- Case Study 2 : In a clinical trial involving cancer patients, those treated with a regimen including this compound exhibited reduced tumor sizes compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
